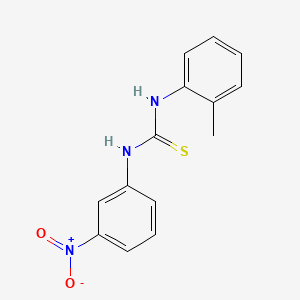
N-(2-methylphenyl)-N'-(3-nitrophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as "MNPTU" and has a molecular formula of C13H11N3O2S.
Mécanisme D'action
The exact mechanism of action of MNPTU is not fully understood. However, studies have shown that MNPTU induces apoptosis in cancer cells by activating the caspase pathway. MNPTU has also been found to inhibit the NF-κB pathway, which plays a critical role in inflammation.
Biochemical and Physiological Effects:
MNPTU has been found to have several biochemical and physiological effects. Studies have shown that MNPTU inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. MNPTU has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MNPTU in lab experiments is its potential use as an anticancer and anti-inflammatory agent. MNPTU has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of using MNPTU in lab experiments is its potential toxicity. MNPTU has been found to be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of MNPTU. One direction is to further investigate the mechanism of action of MNPTU. Another direction is to study the potential use of MNPTU in combination with other anticancer agents. Additionally, the potential use of MNPTU as an anti-inflammatory agent in animal models should be further investigated. Finally, the potential toxicity of MNPTU should be studied in more detail to determine its safety for human use.
In conclusion, MNPTU is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MNPTU has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, its potential toxicity should be further investigated to determine its safety for human use. Further research is needed to fully understand the mechanism of action of MNPTU and its potential use in combination with other anticancer agents.
Méthodes De Synthèse
MNPTU can be synthesized by reacting 2-methylphenyl isothiocyanate with 3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure MNPTU.
Applications De Recherche Scientifique
MNPTU has been extensively studied for its potential use as an anticancer agent. Several studies have shown that MNPTU inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. MNPTU has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. MNPTU has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MNPTU reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-5-2-3-8-13(10)16-14(20)15-11-6-4-7-12(9-11)17(18)19/h2-9H,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLLVKJKRVEOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(3-nitrophenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

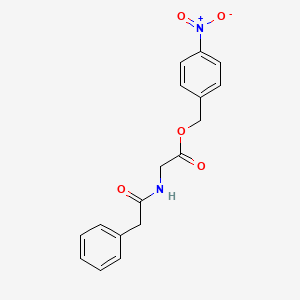

![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)
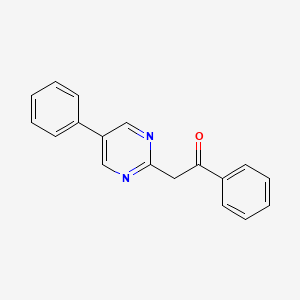
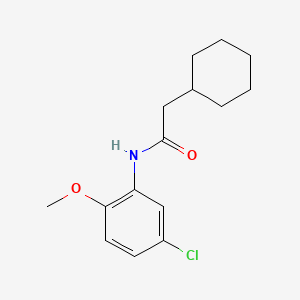
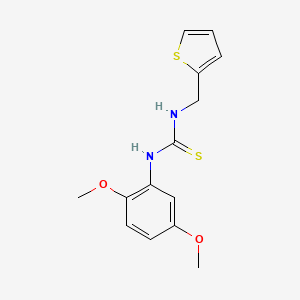

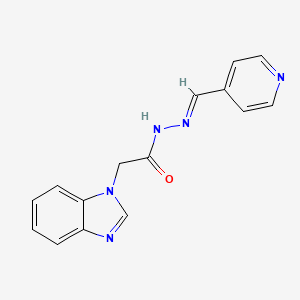
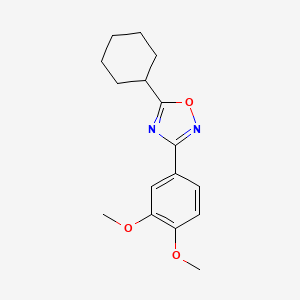

![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

